Cas no 296276-41-0 (N-Methyl-1-2-(trifluoromethyl)phenylmethanamine)
296276-41-0 structure
Product Name:N-Methyl-1-2-(trifluoromethyl)phenylmethanamine
Numéro CAS:296276-41-0
Le MF:C9H10F3N
Mégawatts:189.177612781525
MDL:MFCD02689994
CID:852695
PubChem ID:2064101
Update Time:2025-04-19
N-Methyl-1-2-(trifluoromethyl)phenylmethanamine Propriétés chimiques et physiques
Nom et identifiant
-
- N-Methyl-1-(2-(trifluoromethyl)phenyl)methanamine
- Benzenemethanamine, N-methyl-2-(trifluoromethyl)-
- N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
- N-methyl-N-[2-(trifluoromethyl)benzyl]amine
- N-Methyl-2-trifluoromethylbenzylamine
- NCGC00374045-01
- SCHEMBL514805
- TS-02669
- N-methyl-2-(trifluoromethyl)benzylamine
- CS-0215719
- MFCD02689994
- METHYL-(2-TRIFLUOROMETHYL-BENZYL)-AMINE
- EN300-28978
- AKOS000131252
- SCHEMBL514804
- methyl({[2-(trifluoromethyl)phenyl]methyl})amine
- 296276-41-0
- DTXSID60366417
- GKOKBYDWCYRBGB-UHFFFAOYSA-N
- Enamine_002448
- Z57965854
- DB-231518
- HMS1400P06
- C78124
- N-Methyl-1-2-(trifluoromethyl)phenylmethanamine
-
- MDL: MFCD02689994
- Piscine à noyau: 1S/C9H10F3N/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5,13H,6H2,1H3
- La clé Inchi: GKOKBYDWCYRBGB-UHFFFAOYSA-N
- Sourire: FC(C1C=CC=CC=1CNC)(F)F
Propriétés calculées
- Qualité précise: 189.07700
- Masse isotopique unique: 189.07653381g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 155
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.2
- Surface topologique des pôles: 12Ų
Propriétés expérimentales
- Dense: 1.149
- Point d'ébullition: 176.4°C at 760 mmHg
- Point d'éclair: 60.5°C
- Indice de réfraction: 1.451
- Le PSA: 12.03000
- Le LogP: 2.81570
N-Methyl-1-2-(trifluoromethyl)phenylmethanamine Informations de sécurité
- Numéro de transport des marchandises dangereuses:2735
- Code de catégorie de danger: 22-34-52/53
- Instructions de sécurité: 26-36/37/39-45-61
N-Methyl-1-2-(trifluoromethyl)phenylmethanamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B426520-50mg |
N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine |
296276-41-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426520-100mg |
N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine |
296276-41-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B426520-500mg |
N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine |
296276-41-0 | 500mg |
$ 115.00 | 2022-06-07 | ||
| BAI LING WEI Technology Co., Ltd. | 111117-250MG |
Methyl-(2-trifluoromethyl-benzyl)-amine, 98% |
296276-41-0 | 98% | 250MG |
¥ 697 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 111117-1G |
Methyl-(2-trifluoromethyl-benzyl)-amine, 98% |
296276-41-0 | 98% | 1G |
¥ 2091 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 111117-5G |
Methyl-(2-trifluoromethyl-benzyl)-amine, 98% |
296276-41-0 | 98% | 5G |
¥ 8166 | 2021-07-08 | |
| Apollo Scientific | PC530056-500mg |
N-Methyl-2-trifluoromethylbenzylamine |
296276-41-0 | 97% | 500mg |
£180.00 | 2025-02-21 | |
| Apollo Scientific | PC530056-1g |
N-Methyl-2-trifluoromethylbenzylamine |
296276-41-0 | 97% | 1g |
£301.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D768896-500mg |
Benzenemethanamine, N-methyl-2-(trifluoromethyl)- |
296276-41-0 | 98% | 500mg |
$165 | 2024-06-07 | |
| eNovation Chemicals LLC | D768896-5g |
Benzenemethanamine, N-methyl-2-(trifluoromethyl)- |
296276-41-0 | 98% | 5g |
$620 | 2024-06-07 |
N-Methyl-1-2-(trifluoromethyl)phenylmethanamine Littérature connexe
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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